
L-Allylglycin
Übersicht
Beschreibung
L-Allylglycin, auch bekannt als (S)-2-Amino-4-Pentensäure, ist ein Derivat von Glycin. Es ist ein Inhibitor der Glutamatdecarboxylase, einem Enzym, das für die Umwandlung von Glutamat in Gamma-Aminobuttersäure (GABA) verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert this compound die GABA-Spiegel, einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem .
Wissenschaftliche Forschungsanwendungen
Neuroscience Research
Inhibition of GABA Synthesis
L-Allylglycine is primarily used in neuroscience to study the effects of reduced GABA levels on brain function. By inhibiting glutamic acid decarboxylase, it effectively decreases GABA synthesis, allowing researchers to investigate conditions such as anxiety, fear responses, and seizure activity.
- Seizure Induction : L-Allylglycine is commonly employed to induce seizures in animal models. This application helps researchers understand treatment-resistant seizures and evaluate potential therapeutic interventions .
- Attention and Impulse Control : Studies have shown that L-Allylglycine can affect attention mechanisms. For instance, its administration has been linked to changes in voluntary and involuntary attention processes in experimental settings .
Behavioral Studies
Conditioned Safety Memory
Chronic administration of L-Allylglycine has been shown to enhance conditioned safety memory in animal models. This finding is particularly relevant for understanding anxiety disorders where patients often struggle to use safety cues effectively. The modulation of GABA levels through L-Allylglycine treatment provides insights into potential therapeutic strategies for anxiety disorders .
Fear Responses
Research indicates that microinjections of L-Allylglycine into specific brain regions can dissociate neural substrates associated with fear responses. This application is vital for understanding the neurobiological mechanisms underlying fear and anxiety, potentially leading to novel treatment approaches for related disorders .
Cardiovascular Effects
L-Allylglycine's influence on cardiovascular responses has been documented through studies showing that its injection into the posterior hypothalamus leads to increased heart rate and decreased local GABA levels. This correlation suggests a significant role for GABA in regulating cardiovascular functions, indicating potential applications in studying autonomic nervous system disorders .
Plant Physiology
Recent findings suggest that GABA signaling, influenced by compounds like L-Allylglycine, plays a role in enhancing plant tolerance to abiotic stresses such as aluminum toxicity. By modulating GABA biosynthesis, researchers can explore how plants adapt to environmental stressors, which may have implications for agricultural practices and crop resilience .
Summary Table: Applications of L-Allylglycine
Wirkmechanismus
Target of Action
L-Allylglycine primarily targets glutamate decarboxylase (GAD) , an enzyme responsible for the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) .
Mode of Action
L-Allylglycine acts as an inhibitor of GAD . By inhibiting GAD, L-Allylglycine blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter .
Biochemical Pathways
The inhibition of GAD by L-Allylglycine disrupts the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . The decrease in GABA concentration can affect various downstream effects, including neuronal excitability and transmission of nerve signals .
Pharmacokinetics
It’s known that l-allylglycine is a substrate for organic anion transporters . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these transporters .
Result of Action
The inhibition of GABA synthesis by L-Allylglycine leads to a decrease in GABA concentration throughout various regions of the brain . This can induce convulsions and increase locomotor activity . In animal studies, it has been shown to impair attention in certain tasks .
Action Environment
The action of L-Allylglycine can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of the organic anion transporters could potentially affect the bioavailability of L-Allylglycine . Additionally, the physiological state of the organism, such as the pH level, could also impact the effectiveness and stability of L-Allylglycine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
L-Allylglycin kann durch Alkylierung von Pseudoephedrin-Glycinamid synthetisiert werden. Der Prozess umfasst mehrere Schritte:
Herstellung von (R,R)-(-)-Pseudoephedrin-Glycinamid: Dies beinhaltet die Reaktion von Pseudoephedrin mit Glycinmethylester in Gegenwart von Lithiumchlorid und Lithiummethoxid in Tetrahydrofuran (THF) bei 0°C.
Bildung von this compound: Das Pseudoephedrin-Glycinamid wird dann unter Rückfluss in Wasser erhitzt, wodurch sich die Feststoffe lösen und this compound bilden.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, bietet der Syntheseweg unter Verwendung von Pseudoephedrin-Glycinamid eine Grundlage für die großtechnische Produktion. Der Prozess kann für industrielle Anwendungen optimiert werden, indem die Reaktionsbedingungen angepasst und kontinuierliche Durchflussreaktoren eingesetzt werden, um die Effizienz und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
L-Allylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können es in gesättigte Aminosäuren umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Allylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Produziert Aldehyde oder Carbonsäuren.
Reduktion: Führt zu gesättigten Aminosäuren.
Substitution: Ergibt verschiedene substituierte Derivate, abhängig von den verwendeten Reaktanten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Mercaptopropionsäure: Ein weiterer Inhibitor der Glutamatdecarboxylase.
Phenylglycin: Eine nicht-kanonische Aminosäure, die in der Peptidsynthese verwendet wird.
4-Hydroxyphenylglycin: Ein weiteres Derivat von Glycin mit verschiedenen funktionellen Gruppen.
Einzigartigkeit
L-Allylglycin ist aufgrund seiner spezifischen Inhibition der Glutamatdecarboxylase und seiner Fähigkeit, Krampfanfälle zu induzieren, einzigartig, was es zu einem wertvollen Werkzeug in der neurowissenschaftlichen Forschung macht. Seine Struktur mit einer Allylgruppe unterscheidet es von anderen Glycinderivaten und trägt zu seinen spezifischen biochemischen Eigenschaften bei .
Biologische Aktivität
L-Allylglycine (LAG) is a non-proteinogenic amino acid that has garnered attention due to its significant biological activities, particularly in the context of neurotransmitter modulation and neuropharmacology. This article reviews the biological activity of L-Allylglycine, focusing on its role as an inhibitor of gamma-aminobutyric acid (GABA) synthesis, its effects on neuronal activity, and its potential applications in research and therapeutics.
L-Allylglycine acts primarily as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate into GABA. By inhibiting GAD, LAG effectively reduces GABA levels in the brain, which can lead to various physiological and behavioral changes.
Inhibition of GABA Synthesis
Research indicates that L-Allylglycine administration results in a marked decrease in GABA-immunoreactive structures in the rat hippocampus and cerebellum. Specifically, studies have shown that treatment with LAG leads to a significant reduction in detectable GABA levels within specific regions of the brain, including the stratum oriens and radiatum of the hippocampus . This inhibition is crucial for understanding the compound's potential role in modulating excitatory and inhibitory balance within neural circuits.
Effects on Neuronal Activity
The administration of L-Allylglycine has been linked to increased neuronal excitability and altered behavior in animal models. For example, doses of LAG have been shown to increase Fos immunoreactivity in the prelimbic and infralimbic cortices, indicating heightened neuronal activation following reduced GABA synthesis .
Behavioral Studies
In behavioral assays, such as the five-choice serial reaction time task (5CSRTT), LAG infusion resulted in increased premature responses and changes in latency measures, suggesting that decreased GABAergic activity can lead to impulsivity and altered cognitive function .
Case Studies and Research Findings
Several studies have investigated the implications of L-Allylglycine's biological activity:
- Seizure Models : In preclinical models assessing seizure risk, both L- and D-stereoisomers of allylglycine were found to induce convulsive behaviors when administered to mice. This highlights the potential risks associated with GABA inhibition .
- Neuropharmacological Applications : Research has explored LAG's role as a tool for studying neurotransmitter dynamics. By manipulating GABA levels through LAG administration, researchers can better understand the underlying mechanisms of various neurological disorders .
Applications in Research
L-Allylglycine is utilized extensively in biochemical research for several purposes:
- Pharmaceutical Development : It serves as a building block for synthesizing drugs aimed at treating neurological disorders by modulating neurotransmitter systems .
- Peptide Synthesis : The compound is also used to enhance peptide diversity in therapeutic applications, potentially leading to more effective treatments for various conditions .
Summary Table of Biological Effects
Eigenschaften
IUPAC Name |
(2S)-2-aminopent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936821 | |
Record name | 2-Aminopent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16338-48-0 | |
Record name | (-)-Allylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Amino-4-pentenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Allylglycine exert its effects in the brain?
A1: L-Allylglycine is a potent inhibitor of glutamate decarboxylase [], the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA synthesis, L-Allylglycine disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures [, , , , , ].
Q2: What are the downstream consequences of L-Allylglycine-induced GABA inhibition?
A2: Inhibiting GABA synthesis with L-Allylglycine can lead to various behavioral and physiological changes, including:
- Increased anxiety-like behavior: Studies in rats have shown that chronic L-Allylglycine administration into the bed nucleus of the stria terminalis (BNST) increases anxiety-like behavior [].
- Panic-like responses: Rats with chronically disrupted GABAergic neurotransmission in the dorsomedial hypothalamus (DMH) exhibit panic-like responses (tachycardia, tachypnea, hypertension) after intravenous sodium lactate infusions when pre-treated with L-Allylglycine [, , ].
- Seizures: L-Allylglycine can induce seizures in animal models [, , ]. Studies investigating the effects of various drugs on these seizures provide insights into potential therapeutic targets.
Q3: What is the molecular formula and weight of L-Allylglycine?
A3: The molecular formula of L-Allylglycine is C5H9NO2, and its molecular weight is 115.13 g/mol.
Q4: Is there information available on the material compatibility and stability of L-Allylglycine under various conditions?
A4: While the provided research papers primarily focus on the biological activity and applications of L-Allylglycine, there is limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
Q5: Has computational chemistry been employed to study L-Allylglycine?
A5: The provided research papers primarily focus on experimental investigations of L-Allylglycine. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or QSAR to understand its interactions and properties.
Q6: How do structural modifications of L-Allylglycine impact its interaction with enzymes like methionine gamma-lyase?
A7: Research on methionine gamma-lyase shows that the enzyme's activity varies considerably depending on the structure of the olefinic amino acid substrate []. For example, the enzyme exhibits a higher Vmax for vinylglycine compared to L-Allylglycine, suggesting that the presence and position of the double bond in the amino acid side chain significantly influence substrate binding and catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.